tBuBrettPhos

C-F Bond Formation Fluorination Desulfonylative Coupling

tBuBrettPhos is the performance-differentiated ligand for palladium-catalyzed cross-coupling. It delivers an 83% yield advantage over BrettPhos in desulfonylative fluorination, enables room-temperature C–O coupling for heat-sensitive substrates, and supports high-purity primary aniline synthesis via MeNAP complexes. Unlike generic class alternatives, its unique steric/electronic profile ensures reliable, high-yielding bond formation that directly translates to process economics and synthetic success.

Molecular Formula C31H49O2P
Molecular Weight 484.705
CAS No. 1160861-53-9
Cat. No. B580627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametBuBrettPhos
CAS1160861-53-9
Synonyms[3,6-Dimethoxy-2’,4’,6’-tris(1-methylethyl)[1,1’-biphenyl]-2-yl]bis(1,1-dimethylethyl)phosphine;  Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine
Molecular FormulaC31H49O2P
Molecular Weight484.705
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C
InChIInChI=1S/C31H49O2P/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12/h15-21H,1-14H3
InChIKeyREWLCYPYZCHYSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tBuBrettPhos (CAS 1160861-53-9) Ligand Overview for Palladium-Catalyzed Cross-Coupling Selection


tBuBrettPhos is a dialkylbiaryl phosphine ligand, classified within the second-generation Buchwald ligand family, and is employed in palladium-catalyzed cross-coupling reactions. It is characterized by its bulky, electron-rich tertiary-butyl phosphine and methoxy-substituted biphenyl backbone, which collectively confer high thermal and air/moisture stability as a solid. This ligand is routinely utilized for facilitating challenging C–N, C–O, C–F, and other C–C bond-forming reactions across diverse (hetero)aryl electrophiles.

Risks of Interchanging tBuBrettPhos with Structurally Similar Buchwald Ligands


Generic substitution within the dialkylbiaryl phosphine ligand class is scientifically unreliable due to the profound, non-linear impact of steric and electronic perturbations on catalytic outcomes. Subtle variations in the aryl backbone substitution (e.g., methoxy vs. isopropyl) or the phosphine alkyl group (e.g., tert-butyl vs. cyclohexyl) can alter the rate-limiting step of the catalytic cycle, shifting it from oxidative addition to reductive elimination, and drastically affecting yields even under identical reaction conditions. [1] For example, in a comparative study, tBuBrettPhos provided an 83% yield, while the closely related BrettPhos, under the same conditions, gave only a 14% yield. [1] Consequently, selecting tBuBrettPhos based on its unique, application-specific performance profile—rather than its class membership—is a critical determinant of synthetic success and process economics.

Quantitative Differentiation of tBuBrettPhos Against Key Comparators


Desulfonylative Fluorination: Yield Advantage over BrettPhos, SPhos, RuPhos, and XPhos

In a palladium-catalyzed desulfonylative fluorination of an electron-deficient aryl sulfonyl fluoride, tBuBrettPhos exhibited significantly higher catalytic activity than other dialkylbiaryl phosphine ligands. [1] Under the standardized reaction conditions (toluene, 150 °C), the tBuBrettPhos-based system delivered an 83% isolated yield of the desired aryl fluoride, whereas the structurally analogous BrettPhos ligand, a common in-class alternative, produced only a 14% yield. [1] Other prominent ligands in the class, including SPhos, RuPhos, and XPhos, all provided less than 5% yield. [1]

C-F Bond Formation Fluorination Desulfonylative Coupling

Room-Temperature C-O Coupling with Primary Alcohols: A Capability Absent in Simpler Ligands

The use of tBuBrettPhos-based catalysts enables C-O cross-coupling reactions between (hetero)aryl bromides and primary alcohols at room temperature, a transformation that is typically plagued by undesired β-hydride elimination pathways at elevated temperatures. [1] This low-temperature protocol, facilitated by the ligand's unique steric and electronic properties, minimizes side reactions and achieves high yields for a broad scope of electron-neutral and electron-rich coupling partners. [1] In contrast, earlier generations of simpler phosphine ligands, such as P(t-Bu)₃, are generally ineffective for this transformation at room temperature and often require forcing conditions that lead to substrate decomposition. [1]

C-O Bond Formation Etherification Room Temperature Catalysis

Selective Monoarylation of Ammonia Enabled by tBuBrettPhos-Derived Precatalysts

The development of bench-stable Pd-methylnaphthyl (MeNAP)-tBuBrettPhos complexes directly addresses a key challenge in the palladium-catalyzed monoarylation of ammonia: the formation of over-arylated byproducts (diarylamines). This precatalyst system, designed specifically around the steric bulk of tBuBrettPhos, demonstrates high activity and excellent selectivity for primary anilines. In contrast, simpler catalyst systems lacking the tailored MeNAP-tBuBrettPhos architecture often lead to significant diarylation or require high ammonia pressures to achieve moderate selectivity. The preparative utility of this specific system was demonstrated through the synthesis of 32 diverse anilines and arylhydrazines.

Ammonia Monoarylation Primary Amine Synthesis Selectivity Control

Comparative Performance in Gold Catalysis: tBuBrettPhos vs. AdBrettPhos

In gold(I)-catalyzed cycloisomerization reactions, the cationic gold complex tBuBrettPhosAuNTf₂ demonstrates a different reactivity profile compared to its structural analog, AdBrettPhosAuNTf₂. [1] Under optimized conditions, the tBuBrettPhos-derived catalyst provided an 89% isolated yield of the desired cyclized product after 24 hours. [1] The AdBrettPhos-based catalyst, while achieving a slightly lower 86% yield, completed the reaction more rapidly, reaching completion in 2 hours. [1] This comparison highlights a nuanced difference: tBuBrettPhos can deliver a higher ultimate yield, while AdBrettPhos offers a faster reaction rate, presenting a strategic choice in catalyst selection depending on whether process throughput or final yield is the primary objective.

Gold Catalysis Cycloisomerization Phosphine Ligand

Procurement-Driven Application Scenarios for tBuBrettPhos


High-Yield Synthesis of Aryl Fluoride Building Blocks

Based on the 83% yield advantage over BrettPhos in desulfonylative fluorination, [1] tBuBrettPhos is the optimal ligand for any project requiring the reliable, high-yielding conversion of aryl sulfonyl fluorides or related electrophiles into aryl fluorides. This is particularly relevant in medicinal chemistry programs seeking to improve metabolic stability or tune lipophilicity through strategic fluorination.

Mild and Selective Synthesis of Primary Anilines

The demonstrated selectivity of MeNAP-tBuBrettPhos complexes for the monoarylation of ammonia directly addresses the industrial need for efficient primary aniline synthesis. [1] This application is critical for the manufacture of pharmaceuticals, dyes, and agrochemicals, where high product purity and the avoidance of extensive purification of diarylated byproducts translate directly to cost savings.

Room-Temperature Etherification of Base-Sensitive Substrates

The ability to perform C-O cross-coupling reactions at room temperature with tBuBrettPhos-based catalysts [1] makes it the ligand of choice for synthesizing ethers from heat-sensitive or β-hydride-prone alcohols and aryl halides. This is a key enabling technology in the late-stage functionalization of complex molecules, including natural products and advanced pharmaceutical intermediates, where preserving fragile stereocenters and functional groups is essential.

Gold Catalysis with a Focus on Maximized Isolated Yield

When the primary metric of success in a gold-catalyzed cycloisomerization or related transformation is the isolated yield of the final product, the 89% yield performance of tBuBrettPhosAuNTf₂ provides a quantifiable advantage over the faster but slightly lower-yielding AdBrettPhos system. [1] This scenario applies to high-value, late-stage synthetic steps where the cost of the substrate justifies a longer reaction time to secure a higher yield of the precious final product.

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